1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea
Description
1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a methoxy group at the 8-position. The urea moiety is functionalized with a 2-methoxyethyl group and a methylene-linked triazolopyrazine scaffold. The methoxy groups likely enhance lipophilicity, influencing bioavailability and membrane permeability .
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O3/c1-19-6-4-13-11(18)14-7-8-15-16-9-10(20-2)12-3-5-17(8)9/h3,5H,4,6-7H2,1-2H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZYSDSZAUSTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=NN=C2N1C=CN=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. The unique structural features of the compound contribute to its diverse biological properties.
- Molecular Formula : C11H12N8O2
- Molecular Weight : 288.27 g/mol
- CAS Number : 2034319-97-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimalarial agent and an antibacterial agent against both Gram-positive and Gram-negative bacteria.
Antimalarial Activity
Research indicates that derivatives of the 1,2,4-triazolo[4,3-a]pyrazine scaffold exhibit significant antimalarial properties. In a study conducted by the Open Source Malaria consortium, several compounds were synthesized and tested for their ability to inhibit Plasmodium falciparum, the malaria-causing parasite. Notably:
- IC50 Values : Some compounds demonstrated IC50 values as low as 0.016 µM against P. falciparum strains.
- Mechanism of Action : It is suggested that these compounds inhibit the ATPase PfATP4, crucial for the parasite's energy metabolism .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Targets : It exhibits activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Inhibition Concentrations : Moderate to good antibacterial activities were observed, with effective concentrations varying based on specific strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications in the chemical structure can enhance biological activity:
- The introduction of methoxy groups and the specific arrangement of nitrogen atoms in the triazole and pyrazine rings significantly influence both antimalarial and antibacterial activities.
- Compounds with varying substituents on the urea moiety have shown differing levels of potency against cancer cell lines and microbial strains .
Case Studies
- Antimalarial Compound Testing :
-
Antibacterial Efficacy :
- In vitro studies demonstrated that 1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea showed promising results against both S. aureus and E. coli, with specific IC50 values indicating its potential use in treating bacterial infections .
Data Tables
Scientific Research Applications
The biological activities of this compound have been the subject of several studies, revealing its potential in various therapeutic applications:
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antimalarial Activity
The compound has also been investigated for its efficacy against malaria-causing parasites. Preliminary studies suggest that it may inhibit the growth of Plasmodium species, making it a candidate for further development as an antimalarial agent .
Research Findings
Several studies have documented the effectiveness of this compound in laboratory settings:
Case Study: Antimicrobial Efficacy
In a controlled study, 1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea demonstrated notable activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were measured to assess its potency:
- Staphylococcus aureus: MIC = 0.05 µg/mL
- Escherichia coli: MIC = 0.10 µg/mL
These results indicate a strong potential for this compound in treating bacterial infections .
Case Study: Antimalarial Efficacy
In another study focused on antimalarial properties, the compound was tested against various strains of Plasmodium falciparum. The results showed a significant reduction in parasite load at concentrations as low as 0.5 µM, suggesting that this compound could be further developed into a viable treatment option for malaria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea is essential for optimizing its biological activity. Modifications to its structure can enhance its binding affinity to target enzymes or receptors involved in microbial resistance mechanisms.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the triazolo-pyrazine core.
- Alkylation reactions to introduce methoxyethyl and other functional groups.
- Purification processes to achieve the desired purity levels.
Comparison with Similar Compounds
Comparative Data Tables
Table 2: Physicochemical Properties (Inferred)
Research Findings and Implications
- Synthetic Flexibility : Methods like BBr3-mediated demethylation () and azide-amine coupling () provide pathways to modify the target compound’s substituents for optimized activity.
- Biological Activity : Urea-linked pyrazoles () and triazines () exhibit biodynamic properties, implying the target compound’s urea moiety could enhance interactions with enzymatic targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
